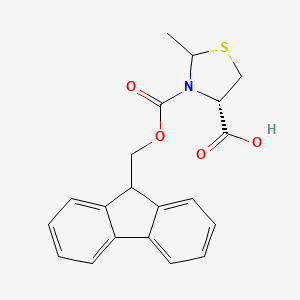

(4S)-3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-methylthiazolidine-4-carboxylic acid

描述

This compound is a thiazolidine derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group, commonly used in peptide synthesis to protect amine functionalities during solid-phase synthesis . The thiazolidine core (a five-membered ring containing sulfur and nitrogen) and the 2-methyl substituent contribute to its conformational rigidity and steric effects, which are critical in preventing aggregation during peptide chain assembly. The compound’s molecular formula is C₂₁H₁₉NO₄S, with a molecular weight of 381.45 g/mol. Its storage typically requires dry, cool conditions (2–8°C) to maintain stability .

属性

IUPAC Name |

(4S)-3-(9H-fluoren-9-ylmethoxycarbonyl)-2-methyl-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4S/c1-12-21(18(11-26-12)19(22)23)20(24)25-10-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17-18H,10-11H2,1H3,(H,22,23)/t12?,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFCIGOQMPVAAGQ-VMHBGOFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1N(C(CS1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1N([C@H](CS1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Preparation of N-Fmoc-Thiourea Intermediate

- Potassium thiocyanate is reacted with Fmoc chloride in ethyl acetate at low temperature (0 °C), forming an intermediate Fmoc-thiocyanate.

- This intermediate is then treated with cold ammonia in methanol, precipitating N-Fmoc-thiourea as an off-white solid.

- The product is isolated by filtration, washed with cold ethanol, and dried.

- Yield: Approximately 70%.

- Characterization: Melting point 197–200 °C; confirmed by ^1H NMR, ^13C NMR, IR, and mass spectrometry.

Cyclization to Form the Thiazolidine Ring

- N-Fmoc-thiourea is reacted with bromopyruvic acid in dioxane under reflux for about 1 hour.

- This cyclization forms the thiazolidine ring, yielding (4S)-3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-methylthiazolidine-4-carboxylic acid.

- The product precipitates out, is filtered, washed with ethyl ether, and recrystallized from methanol.

- Yield: Up to 97% crude, 75% after recrystallization.

- Characterization: Melting point 224–226 °C; confirmed by ^1H NMR, ^13C NMR, IR, and high-resolution mass spectrometry.

Reaction Conditions and Notes

- The reaction avoids flash chromatography, simplifying purification.

- The stereochemistry is controlled by the starting materials and reaction conditions.

- Triethylamine and dimethylaminopyridine may be used in related Fmoc protection steps, but direct reaction of 2-aminothiazole-4-carboxylic acid with Fmoc-Cl was unsuccessful under mild conditions, making the thiourea route preferable.

Summary Table of Key Steps

| Step | Reagents & Conditions | Product & Yield | Notes |

|---|---|---|---|

| Formation of N-Fmoc-thiourea | Fmoc-Cl + KSCN in ethyl acetate, 0 °C; then NH3/MeOH | N-Fmoc-thiourea, 70% yield | Precipitation, filtration, no chromatography needed |

| Cyclization | N-Fmoc-thiourea + bromopyruvic acid, reflux in dioxane | (4S)-3-Fmoc-thiazolidine acid, 97% crude, 75% recrystallized | Precipitation, recrystallization for purity |

Research Findings and Advantages

- This two-step synthesis is convenient, cost-effective, and scalable for multi-gram production.

- The method yields high purity product suitable for solid-phase peptide synthesis.

- The Fmoc protective group can be removed under standard conditions (piperidine/DMF) to expose the amine for further peptide coupling.

- The approach circumvents difficulties encountered with direct Fmoc protection of the free amino acid.

- The compound synthesized has been successfully used in combinatorial chemistry libraries, aiding drug discovery efforts.

化学反应分析

Types of Reactions

Fmoc-(4S,2RS)-2-methylthiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The Fmoc group can be removed under basic conditions to reveal the free amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: The Fmoc group is usually removed using a base like piperidine in an organic solvent.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Free amine derivatives.

科学研究应用

Structure and Characteristics

- Molecular Formula : C₁₈H₁₉NO₄S

- Molecular Weight : 345.41 g/mol

- IUPAC Name : (4S)-3-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-methylthiazolidine-4-carboxylic acid

Peptide Synthesis

Fmoc-thiazolidine is widely used in peptide synthesis as a protecting group for amino acids. Its stability under various reaction conditions allows for selective deprotection, making it valuable in the synthesis of complex peptides.

Case Study: Synthesis of Antimicrobial Peptides

A study demonstrated the use of Fmoc-thiazolidine in synthesizing antimicrobial peptides, which showed enhanced activity against resistant bacterial strains. The incorporation of this compound facilitated the formation of cyclic peptides that exhibited improved stability and bioactivity compared to linear analogs.

Drug Development

The compound has been explored as a potential scaffold for drug development due to its ability to mimic natural amino acids while providing unique functional properties.

Case Study: Antiviral Agents

Research has indicated that derivatives of Fmoc-thiazolidine exhibit antiviral properties, particularly against HIV. The thiazolidine ring structure contributes to the binding affinity with viral proteins, suggesting a pathway for developing novel antiviral therapies.

Bioconjugation Techniques

Fmoc-thiazolidine can be utilized in bioconjugation techniques, allowing for the attachment of various biomolecules such as fluorescent tags or therapeutic agents to peptides.

Case Study: Targeted Drug Delivery

In a recent study, Fmoc-thiazolidine was employed to create targeted drug delivery systems by conjugating therapeutic agents to tumor-targeting peptides. This approach enhanced the specificity and efficacy of the treatment in preclinical models.

Material Science

Beyond biological applications, Fmoc-thiazolidine is also being investigated for its potential in material science, particularly in creating functionalized polymers and nanomaterials.

Case Study: Biodegradable Polymers

Research into biodegradable polymers incorporating Fmoc-thiazolidine showed promising results for environmental applications. These materials demonstrated controlled degradation rates and could be tailored for specific applications such as drug delivery systems or tissue engineering scaffolds.

作用机制

The mechanism of action of Fmoc-(4S,2RS)-2-methylthiazolidine-4-carboxylic acid involves its ability to act as a protective group for amines. The Fmoc group can be selectively removed under basic conditions, allowing for the controlled synthesis of peptides and other complex molecules. The thiazolidine ring can also interact with biological targets, potentially inhibiting enzyme activity or modulating biological pathways.

相似化合物的比较

Research Findings and Functional Implications

- Steric Effects : Bulky substituents (e.g., dimethoxyphenyl in FAA9200) improve aggregation resistance but may reduce solubility in polar solvents .

- Ring Heteroatom Impact : Thiazolidines (sulfur) exhibit higher reactivity toward nucleophiles compared to oxazolidines (oxygen), influencing their utility in stepwise synthesis .

生物活性

(4S)-3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-methylthiazolidine-4-carboxylic acid is a derivative of thiazolidine-4-carboxylic acid (T4CA), a compound known for its diverse biological activities. This article explores its biological activity, particularly its antioxidant properties, antibacterial efficacy, and potential therapeutic applications.

Antioxidant Activity

Recent studies have highlighted the antioxidant capabilities of thiazolidine derivatives, including the compound . A notable study demonstrated that thiazolidine derivatives could significantly enhance catalase activity, thereby mitigating oxidative stress in cellular environments. The binding affinity of these compounds to proteins such as bovine serum albumin (BSA) and bovine liver catalase (BLC) was quantified, revealing high binding constants of and , respectively .

The mechanism by which these compounds exert their antioxidant effects involves the modulation of protein structure and bioactivity, leading to enhanced enzymatic activity. For instance, treatment with these derivatives has been shown to reduce apoptotic cell death induced by oxidative stress in A549 cells, a human lung carcinoma cell line .

Antibacterial Activity

Thiazolidine derivatives exhibit significant antibacterial properties. Research indicates that various thiazolidine-4-carboxylic acid derivatives demonstrate potent activity against both Gram-positive and Gram-negative bacteria. For example, a study reported that certain derivatives surpassed the effectiveness of standard antibiotics like ampicillin and streptomycin by 10–50 times .

Efficacy Against Specific Bacteria

The most active compounds showed minimum inhibitory concentrations (MIC) in the range of , particularly against Enterobacter cloacae and Escherichia coli. The structure-activity relationship revealed that modifications on the thiazolidine core significantly influenced antibacterial potency .

Therapeutic Applications

The biological activities of this compound suggest potential therapeutic applications in various fields:

- Oxidative Stress Management : Due to its ability to enhance catalase activity and reduce oxidative damage, this compound could be explored for protective roles in diseases characterized by oxidative stress.

- Infectious Diseases : Its potent antibacterial properties indicate possible applications in treating bacterial infections, especially those resistant to conventional antibiotics.

Case Studies

- Cell Proliferation Studies : In vitro studies using A549 cells demonstrated that treatment with thiazolidine derivatives could restore cell proliferation inhibited by oxidative stressors like high concentrations of vitamin C .

- Animal Studies : Animal models have shown that T4CA can exert protective effects on liver function when exposed to toxicants, supporting its role as an anti-toxic agent .

常见问题

Q. What are the recommended synthetic routes for preparing (4S)-3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-methylthiazolidine-4-carboxylic acid, and how can reaction conditions be optimized to minimize epimerization?

The synthesis typically involves Fmoc (9-fluorenylmethyloxycarbonyl) protection of the amine group, followed by cyclization to form the thiazolidine ring. Key steps include:

- Protection : Use Fmoc-Cl or Fmoc-OSu under mildly basic conditions (pH 8–9) to protect the amino group .

- Cyclization : Employ carbodiimide coupling agents (e.g., DCC or EDCI) with catalytic DMAP in anhydrous solvents (e.g., DCM or DMF) to form the thiazolidine ring .

- Epimerization Control : Maintain low temperatures (0–4°C) and short reaction times to prevent racemization. Monitor stereochemical integrity using chiral HPLC or circular dichroism (CD) spectroscopy .

Q. How should researchers purify and characterize this compound to ensure high enantiomeric purity?

- Purification : Use reverse-phase HPLC with a C18 column and a gradient of acetonitrile/water (0.1% TFA). For larger-scale prepurification, flash chromatography with silica gel and ethyl acetate/hexane mixtures is effective .

- Characterization : Confirm structure via - and -NMR (e.g., DMSO-d6 or CDCl3), emphasizing the stereochemistry at C4 and C2. Mass spectrometry (ESI-MS or MALDI-TOF) validates molecular weight .

Q. What are the stability considerations for this compound under different storage conditions?

- Short-Term Stability : Store at –20°C in airtight, light-protected vials. Avoid prolonged exposure to moisture, as the thiazolidine ring may hydrolyze under acidic/basic conditions .

- Long-Term Stability : Lyophilized powders in desiccated environments retain stability for >12 months. Monitor degradation via TLC or HPLC for unexpected peaks (e.g., Fmoc deprotection or ring-opening products) .

**2. Advanced Research Questions

Q. What analytical strategies resolve contradictions in reported toxicity data for Fmoc-protected thiazolidines?

While acute oral/dermal toxicity is classified as Category 4 (H302/H315), conflicting data exist due to variability in impurity profiles. Mitigate risks by:

Q. How can computational modeling predict the compound’s reactivity in novel peptide coupling reactions?

- DFT Calculations : Model transition states for carbodiimide-mediated couplings to predict regioselectivity. Focus on the nucleophilicity of the thiazolidine nitrogen .

- MD Simulations : Simulate peptide backbone dynamics to assess steric hindrance from the 2-methyl group. Compare with experimental coupling efficiencies (e.g., SPPS yields) .

Q. What methodologies assess the compound’s potential as a bioorthogonal probe in live-cell imaging?

- Click Chemistry Compatibility : Test strain-promoted azide-alkyne cycloaddition (SPAAC) with bicyclononyne (BCN) derivatives. Monitor reaction kinetics via fluorescence quenching assays .

- Cellular Uptake : Label with -NMR tags and track intracellular localization in HeLa cells using -MRI .

**3. Methodological Challenges and Solutions

Q. How to troubleshoot low yields in solid-phase peptide synthesis (SPPS) using this compound?

Q. How to analyze degradation products under oxidative conditions?

- LC-MS/MS : Identify sulfoxide derivatives (m/z +16) formed via thiazolidine ring oxidation. Use HO/Fe-Fenton systems to simulate oxidative stress .

- EPR Spectroscopy : Detect radical intermediates during photodegradation .

**4. Data Gaps and Future Directions

What are the unresolved questions regarding its environmental fate and biodegradability?

No ecotoxicity data exist for this compound. Prioritize:

- OECD 301D Tests : Measure biodegradability in activated sludge.

- Algal Toxicity Assays : Use Chlamydomonas reinhardtii to assess LC values .

Q. How can functional group modifications enhance its utility in glycopeptide engineering?

- Thioether Oxidation : Convert the thiazolidine sulfur to sulfone for improved aqueous solubility .

- Clickable Handles : Introduce alkyne/azide moieties at C4 for site-specific conjugation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。